
2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pteridine core, which is a bicyclic structure composed of fused pyrimidine and pyrazine rings, and a dimethylamino group attached to the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine intermediate, which is then coupled with a pteridine derivative under specific conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as sodium ethoxide or triethylamine (TEA). The final product is obtained through purification techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity, and the use of advanced purification methods like high-performance liquid chromatography (HPLC) is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace existing substituents on the pteridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of pteridine alcohols or amines.
Applications De Recherche Scientifique
2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopteridine: Another pteridine derivative with similar structural features but different functional groups.
4-Aminopyrimidine: Shares the pyrimidine core but lacks the pteridine structure.
6,7-Dimethylpterin: Contains a pteridine core with different substituents.
Uniqueness
2-(2-(Dimethylamino)pyrimidin-4-yl)pteridin-4(1H)-one is unique due to its combination of the dimethylamino group and the pteridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and material science.
Propriétés
Numéro CAS |
90185-57-2 |
|---|---|
Formule moléculaire |
C12H11N7O |
Poids moléculaire |
269.26 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)pyrimidin-4-yl]-3H-pteridin-4-one |
InChI |
InChI=1S/C12H11N7O/c1-19(2)12-15-4-3-7(16-12)9-17-10-8(11(20)18-9)13-5-6-14-10/h3-6H,1-2H3,(H,14,17,18,20) |
Clé InChI |
KFBFHKZTBPKHJV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=CC(=N1)C2=NC3=NC=CN=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-](/img/structure/B15214361.png)

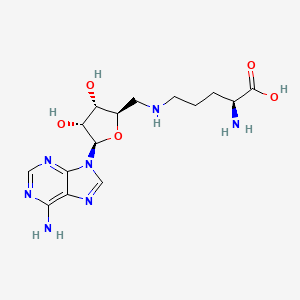
![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
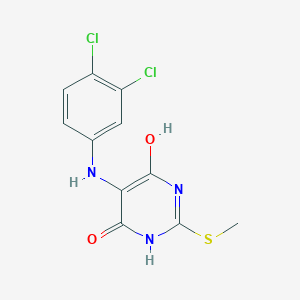
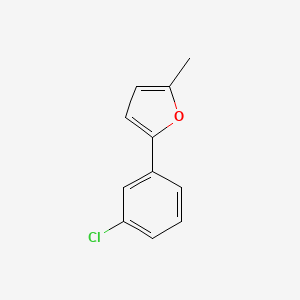
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
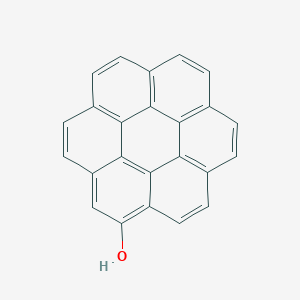
![7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B15214414.png)
![N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide](/img/structure/B15214421.png)

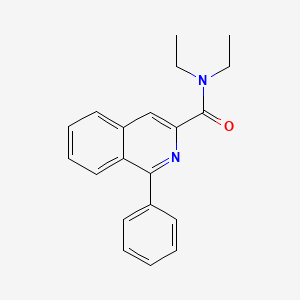
![Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-](/img/structure/B15214433.png)

